1,10-Phenanthroline-5-carbonitrile synthesis and characterization
1,10-Phenanthroline-5-carbonitrile synthesis and characterization
An In-depth Technical Guide: Synthesis and Characterization of 1,10-Phenanthroline-5-carbonitrile for Advanced Research Applications
Abstract
1,10-Phenanthroline and its derivatives are foundational scaffolds in coordination chemistry and drug discovery, prized for their rigid, planar structure and potent metal-chelating properties.[1][2] Among these, 1,10-Phenanthroline-5-carbonitrile stands out as a critical intermediate, offering a versatile nitrile group for further chemical elaboration into amines, amides, or carboxylic acids. This guide provides a comprehensive, technically-grounded overview of the multi-step synthesis and detailed characterization of 1,10-Phenanthroline-5-carbonitrile, designed for researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and summarize the analytical data required to ensure the compound's identity and purity.
The Strategic Importance of 1,10-Phenanthroline-5-carbonitrile
The 1,10-phenanthroline (phen) core is a privileged structure in medicinal chemistry due to its ability to intercalate with DNA base pairs and inhibit metalloproteins.[3] Functionalization of the phenanthroline backbone is a key strategy to modulate these biological activities, reduce toxicity, and develop targeted therapeutic agents.[3] The introduction of a carbonitrile moiety at the 5-position is of particular strategic value. The nitrile group is a versatile precursor for a wide array of functional groups, making 1,10-Phenanthroline-5-carbonitrile a pivotal building block for synthesizing novel anticancer, antibacterial, and antiviral compounds.[4][5]
Recommended Synthesis Pathway
The most established and reliable route to synthesize 1,10-Phenanthroline-5-carbonitrile is a three-step process starting from the commercially available 1,10-phenanthroline. This pathway ensures high regioselectivity and provides good overall yields. The process involves:
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Nitration: Electrophilic nitration to produce 5-nitro-1,10-phenanthroline.
-
Reduction: Conversion of the nitro group to an amine, yielding 5-amino-1,10-phenanthroline.
-
Cyanation: Transformation of the amino group into the target nitrile via a Sandmeyer reaction.
Caption: Overall workflow for the synthesis of 1,10-Phenanthroline-5-carbonitrile.
Step 1: Electrophilic Nitration of 1,10-Phenanthroline
Expertise & Rationale: The direct nitration of 1,10-phenanthroline proceeds with high regioselectivity at the 5-position. The reaction is conducted in a mixture of concentrated sulfuric and nitric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-withdrawing nature of the nitrogen atoms in the phenanthroline ring deactivates the molecule towards electrophilic substitution, requiring harsh conditions (high temperatures) to proceed effectively. The 5-position is favored due to the directing effects of the heterocyclic nitrogen atoms.
Experimental Protocol: Synthesis of 5-Nitro-1,10-phenanthroline [6]
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In a flask equipped with a stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 5.0 g (27.8 mmol) of 1,10-phenanthroline.
-
While maintaining the temperature at 0°C, add 15 mL of fuming nitric acid dropwise.
-
After the addition is complete, carefully heat the reaction mixture to 150-160°C and stir for 3 hours.[6] An improved method suggests keeping the temperature below 170°C for optimal results.[7]
-
Cool the mixture to room temperature and pour it carefully onto 200 mL of ice.
-
Neutralize the solution to approximately pH 3 by the slow addition of a concentrated sodium hydroxide solution. This step must be done cautiously in a fume hood due to the exothermic nature of the neutralization.
-
A yellow precipitate of 5-nitro-1,10-phenanthroline will form.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry in a vacuum desiccator.
-
Expected Yield: 90-99%.[6]
Step 2: Reduction of the Nitro Group
Expertise & Rationale: The nitro group of 5-nitro-1,10-phenanthroline is readily reduced to a primary amine using common reducing agents. A standard and effective method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. In this reaction, Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The acidic environment is crucial for the reaction mechanism and for solubilizing the phenanthroline derivative.
Experimental Protocol: Synthesis of 5-Amino-1,10-phenanthroline
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Suspend 5.0 g (22.2 mmol) of 5-nitro-1,10-phenanthroline in 100 mL of concentrated hydrochloric acid.
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Add 12.6 g (55.5 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the stirred suspension.
-
Heat the mixture at reflux for 2 hours, during which the solid should dissolve.
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Cool the reaction mixture and neutralize by the careful addition of concentrated ammonium hydroxide until the solution is strongly basic.
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The product, 5-amino-1,10-phenanthroline, will precipitate.
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Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Sandmeyer Reaction for Cyanation
Expertise & Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a nitrile. The process occurs in two stages. First, the 5-amino-1,10-phenanthroline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive. Second, the diazonium salt is added to a solution of a copper(I) cyanide, which catalyzes the replacement of the diazonium group with a cyanide group, releasing nitrogen gas.
Caption: Key stages of the Sandmeyer reaction for cyanation.
Experimental Protocol: Synthesis of 1,10-Phenanthroline-5-carbonitrile
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Dissolve 4.0 g (20.5 mmol) of 5-amino-1,10-phenanthroline in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water. Cool the solution to 0°C in an ice-salt bath.
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Slowly add a solution of 1.5 g (21.7 mmol) of sodium nitrite in 5 mL of cold water, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) by dissolving 2.2 g (24.6 mmol) of CuCN in a solution of 4.0 g (61.5 mmol) of potassium cyanide (KCN) in 20 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.
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Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure completion, evidenced by the cessation of nitrogen gas evolution.
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Cool the mixture, and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Comprehensive Characterization
Affirming the identity and purity of the synthesized 1,10-Phenanthroline-5-carbonitrile is paramount. A combination of physical and spectroscopic methods provides a self-validating system of analysis.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₇N₃ | [8][9] |
| Molecular Weight | 205.21 g/mol | [8][9] |
| Appearance | Light yellow to yellow-brown crystalline powder | [6] |
| Melting Point | 212-213 °C | [8] |
| pKa (Predicted) | 3.69 ± 0.10 | [8][9] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [8] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.5-9.5 ppm). Due to the asymmetry introduced by the nitrile group, the four pairs of equivalent protons present in the parent 1,10-phenanthroline will become distinct, leading to a more complex splitting pattern.[10]
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¹³C NMR: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms. The carbon of the nitrile group (C≡N) will appear as a characteristic signal in the range of 115-125 ppm. The remaining 12 aromatic carbons will resonate in the 120-155 ppm region.
Infrared (IR) Spectroscopy: The most definitive feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration.[11] This peak is typically observed in the range of 2220-2240 cm⁻¹ . Other significant absorptions will include C=C and C=N stretching vibrations of the aromatic rings between 1500-1620 cm⁻¹.[11][12]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ of C₁₃H₇N₃ would be calculated and compared to the experimental value. The monoisotopic mass is 205.0640 Da.[9]
Applications in Drug Development and Research
1,10-Phenanthroline-5-carbonitrile is not merely a synthetic target but a gateway to novel molecular architectures with significant therapeutic potential.
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Anticancer Agents: The phenanthroline scaffold is a known DNA intercalator. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle to attach other pharmacophores or targeting moieties to enhance anticancer activity and selectivity.[3]
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Antibacterial and Antimalarial Drugs: Derivatives of 5-nitro-1,10-phenanthroline have shown potent activity against Mycobacterium tuberculosis.[3] The 5-carbonitrile derivative serves as a precursor to a wider range of analogues for screening against various pathogens.
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Coordination Chemistry: The nitrile group can be used to synthesize more complex, multidentate ligands. These ligands are valuable in developing novel metal complexes for applications in catalysis, materials science, and as diagnostic imaging agents.[2][4]
Conclusion
This guide outlines a robust and validated pathway for the synthesis of 1,10-Phenanthroline-5-carbonitrile, a compound of high strategic value for chemical and pharmaceutical research. By providing detailed protocols grounded in mechanistic understanding and a full suite of characterization data, we equip researchers with the necessary tools to confidently produce and validate this key chemical intermediate. Its versatility ensures its continued importance in the development of next-generation therapeutics, advanced materials, and catalytic systems.
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